molecular formula C19H16N6O2 B10959000 2-{5-[(2,4-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{5-[(2,4-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10959000
M. Wt: 360.4 g/mol
InChI Key: LHGDCXQWFNAVQD-UHFFFAOYSA-N
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Description

2-{5-[(2,4-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound featuring a fused heterocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2,4-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the introduction of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2,4-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups results in corresponding amines.

Scientific Research Applications

2-{5-[(2,4-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.

    Triazolopyrimidines: A broader class of compounds with diverse biological properties.

Uniqueness

2-{5-[(2,4-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features, which confer high selectivity and potency as a CDK inhibitor. Its furan ring and dimethylphenoxy group contribute to its distinct pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C19H16N6O2

Molecular Weight

360.4 g/mol

IUPAC Name

4-[5-[(2,4-dimethylphenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H16N6O2/c1-11-3-5-15(12(2)7-11)26-9-13-4-6-16(27-13)18-22-19-14-8-21-23-17(14)20-10-25(19)24-18/h3-8,10H,9H2,1-2H3,(H,21,23)

InChI Key

LHGDCXQWFNAVQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5)C

Origin of Product

United States

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